N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
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Overview
Description
N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with a unique structure that includes an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves the reaction of isoquinoline derivatives with isobutylamine and other reagents under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives and related heterocyclic compounds, such as:
- N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
- 3-hydroxy-2-methyl-1-oxo-N-phenyl-1,2-dihydro-4-isoquinolinecarboxamide
- N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Uniqueness
This compound is unique due to its specific structural features and the presence of the isoquinoline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-methyl-N-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)8-16-14(18)13-9-17(3)15(19)12-7-5-4-6-11(12)13/h4-7,9-10H,8H2,1-3H3,(H,16,18) |
InChI Key |
IACQOGRLMWGFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C |
Origin of Product |
United States |
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